molecular formula C19H14ClNO3 B11566149 4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11566149
M. Wt: 339.8 g/mol
InChI Key: ARJFKWQZJLHKHQ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranoquinoline core with a chlorophenyl and a methyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through a one-pot multicomponent reaction. This method involves the reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . The reaction proceeds through a series of steps including Michael addition and intramolecular cyclization, resulting in high yields and purity of the desired product . This method is advantageous due to its simplicity, efficiency, and the absence of metal catalysts.

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis . It targets various cellular pathways, including those involved in DNA replication and repair, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be compared with other similar compounds such as:

The uniqueness of 4-(4-CHLOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE lies in its specific structural features and the combination of functional groups that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H14ClNO3/c1-21-15-5-3-2-4-13(15)18-17(19(21)23)14(10-16(22)24-18)11-6-8-12(20)9-7-11/h2-9,14H,10H2,1H3

InChI Key

ARJFKWQZJLHKHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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